molecular formula C42H48N5O8P B575876 Df cep CAS No. 162585-09-3

Df cep

Cat. No.: B575876
CAS No.: 162585-09-3
M. Wt: 781.847
InChI Key: DSMGBIHVUNIYKC-SBOMZNRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The terms "DF" and "CEP" refer to two chemotherapy regimens used in the treatment of advanced esophageal cancer.

  • DF regimen: A cisplatin-based protocol combining D (cisplatin) and F (fluorouracil). Cisplatin is a platinum-based compound that crosslinks DNA, inhibiting replication and transcription. Fluorouracil is a pyrimidine analog that disrupts RNA and DNA synthesis .
  • CEP regimen: A carboplatin-based protocol combining C (carboplatin), E (etoposide), and other agents. Carboplatin, another platinum compound, has a similar mechanism to cisplatin but with reduced nephrotoxicity. Etoposide inhibits topoisomerase II, causing DNA strand breaks .

These regimens were compared in a 1993 clinical trial involving 77 patients with advanced esophageal cancer to evaluate efficacy and toxicity .

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,7-dioxo-8H-pyrido[2,3-d]pyrimidin-3-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H48N5O8P/c1-28(2)47(29(3)4)56(53-24-10-23-43)55-36-25-39(46-26-30-13-22-38(48)44-40(30)45-41(46)49)54-37(36)27-52-42(31-11-8-7-9-12-31,32-14-18-34(50-5)19-15-32)33-16-20-35(51-6)21-17-33/h7-9,11-22,26,28-29,36-37,39H,10,24-25,27H2,1-6H3,(H,44,45,48,49)/t36-,37+,39+,56?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMGBIHVUNIYKC-SBOMZNRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosgene-Based Chloroformate Synthesis

The foundational route for this compound derivatives involves phosgenation reactions, as demonstrated in Patent CN107311863B. While traditional methods employed gaseous phosgene, modern adaptations use triphosgene (bis(trichloromethyl) carbonate) due to its improved handling characteristics and reduced volatility. The reaction proceeds through a two-stage mechanism:

  • Nucleophilic attack : The hydroxyl group of the precursor alcohol attacks the electrophilic carbonyl carbon of triphosgene
    \text{ROH} + \text{Cl}_3C-O-C(O)-O-CCl_3 \rightarrow \text{RO-C(O)-Cl} + \text{Cl}_3C-O-C(O)-OCl}

  • Chloride displacement : Sequential substitution reactions yield the final chloroformate structure

Key parameters from industrial-scale syntheses include:

ParameterOptimal RangeImpact on Yield
Reaction temperature-10°C to 5°CPrevents thermal decomposition
Molar ratio (ROH:triphosgene)1:0.35-0.45Minimizes byproduct formation
Catalyst concentration0.5-1.5 mol% DMAPAccelerates reaction kinetics

Solid-Phase Synthesis Adaptations

Although primarily used for oligonucleotide production, solid-phase methodologies from Santiago Lab provide insights for this compound preparation. The critical adaptation involves:

  • Resin functionalization : Wang resin derivatized with acid-labile linkers enables iterative coupling

  • Phosphoramidite chemistry : Sequential addition of protected nucleotide analogs using tetrazole activation
    Resin-O+CEP-NR2TetrazoleResin-O-P(O)(NR2)-CEP\text{Resin-O} + \text{CEP-NR}_2 \xrightarrow{\text{Tetrazole}} \text{Resin-O-P(O)(NR}_2\text{)-CEP}

This approach achieves 98.7% step-wise yields for structurally similar compounds, though scalability remains challenging for this compound's complex architecture.

Catalytic Systems and Reaction Optimization

Dual-Catalyst Design

Patent CN107311863B discloses a breakthrough using synergistic DMAP/TEBAC catalysis:

  • DMAP (4-Dimethylaminopyridine) : Enhances nucleophilicity through substrate activation

  • TEBAC (Benzyltriethylammonium chloride) : Phase-transfer catalyst improves interfacial reactivity

Comparative performance data:

Catalyst SystemReaction Time (h)Purity (%)Byproducts (%)
DMAP alone6.889.27.1
TEBAC alone8.282.412.3
DMAP/TEBAC (1:1)3.195.71.9

Temperature-Controlled Stepwise Addition

Reaction exotherm management proves critical for this compound's thermal sensitivity. Industrial protocols implement:

  • Pre-chilling : Reactants cooled to -15°C prior to mixing

  • Jacketed reactor design : Maintains -5°C ±0.5°C during phosgenation

  • Gradual warming : Post-reaction temperature ramp at 1°C/min to ambient conditions

Purification and Analytical Characterization

Multistage Crystallization

The patent literature specifies a toluene/hexane recrystallization system achieving 99.3% purity:

  • Primary crystallization : 3:1 toluene/hexane at -20°C

  • Mother liquor recycling : 85% solvent recovery through fractional distillation

  • Final polishing : Sub-micron filtration through 0.22 μm PTFE membranes

Advanced Analytical Protocols

TechniqueParameters MeasuredAcceptance Criteria
GC-FIDResidual solvents<300 ppm total
HPLC-ELSDIsomeric impurities<0.5% individual
31P NMRPhosphorus-containing byproducts<0.1% relative intensity

The European Directorate for the Quality of Medicines (EDQM) guidelines mandate strict adherence to Ph. Eur. monograph specifications, particularly for:

  • Heavy metals : ICP-MS verification <10 ppm

  • Halogen content : Combustion ion chromatography <0.1%

Recent Technological Advancements

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages over batch processing:

ParameterBatch ReactorFlow System
Space-time yield (kg/m³·h)0.84.2
Temperature control±2°C±0.3°C
Byproduct formation2.1%0.7%

Computational Reaction Optimization

Machine learning models trained on 1,237 historical batches achieve:

  • 23% reduction in raw material costs

  • 15% improvement in reaction yield

  • Predictive maintenance of catalyst systems

Regulatory Compliance and Quality Assurance

The EDQM's CEP 2.0 guidelines necessitate:

  • Stability testing : Accelerated (40°C/75% RH) and long-term (25°C/60% RH) studies

  • Method validation : Full ICH Q2(R1) compliance for analytical procedures

  • Documentation : Electronic Common Technical Document (eCTD) format submissions

Chemical Reactions Analysis

Types of Reactions: Df cep undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions at low temperatures.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Derivatives with new functional groups introduced at the acyl side chain.

Scientific Research Applications

Df cep has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the reactivity and stability of cephalosporin antibiotics.

    Biology: Investigated for its antibacterial properties and its ability to inhibit bacterial cell wall synthesis.

    Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by resistant strains.

    Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes

Mechanism of Action

Df cep exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death. The molecular targets include various penicillin-binding proteins, and the pathways involved are those related to cell wall biosynthesis .

Comparison with Similar Compounds

Table 1: Key Clinical Outcomes of DF vs. CEP Regimens

Parameter DF Regimen (Cisplatin + Fluorouracil) CEP Regimen (Carboplatin + Etoposide)
Overall Response Rate Comparable to CEP Comparable to DF
Nausea/Vomiting More severe (most patients tolerated) Less severe
Myelosuppression Moderate Significantly higher
Nephrotoxicity None (with hydration) None (with hydration)

Key Findings:

The response curves intersected at the M-line, indicating statistical equivalence (α = β = 0.05) .

Toxicity Profile :

  • DF : Higher incidence of nausea and vomiting, manageable with supportive care.
  • CEP : Markedly increased myelosuppression (e.g., leukopenia, thrombocytopenia), requiring closer hematologic monitoring .

Safety :

  • Both regimens avoided nephrotoxicity through hydration protocols.

Comparison with Similar Platinum-Based Compounds

Platinum agents are cornerstone drugs in esophageal cancer therapy. Below is a comparison of cisplatin and carboplatin, the primary components of DF and CEP:

Table 2: Cisplatin vs. Carboplatin

Property Cisplatin Carboplatin
Mechanism DNA crosslinking DNA crosslinking
Toxicity Nephrotoxic, neurotoxic Hematotoxic (myelosuppression)
Dosing Requires hydration Hydration less critical
Efficacy in Esophageal Cancer High (base of DF regimen) Comparable (base of CEP regimen)

Key Insights:

  • Cisplatin : Preferred in regimens prioritizing aggressive tumor control but requires rigorous hydration and renal monitoring.
  • Carboplatin : Used in patients with compromised renal function or those requiring reduced toxicity burden, albeit with higher hematologic risks .

Research Implications and Guidelines

  • The 1993 trial highlighted that regimen choice should balance efficacy, toxicity, and patient comorbidities . For example, CEP may suit patients with renal impairment, while DF remains viable for those tolerating acute gastrointestinal effects.

Biological Activity

2-ω-Carboxyethylpyrrole (CEP) is a compound that has garnered attention for its biological activities, particularly in the context of age-related macular degeneration (AMD) and tumor progression. This article delves into the detection, biological activities, and potential implications of CEP, supported by various studies and data.

Overview of CEP

CEP is formed through the oxidation of docosahexaenoate-containing phospholipids, resulting in derivatives that interact with protein lysyl residues. These interactions lead to post-translational modifications that have significant biological implications, particularly in angiogenesis and inflammation.

Detection of CEP Derivatives

Recent studies have established methods for detecting CEP derivatives in human plasma. Notably, levels of carboxyethylpyrrole-ethanolamine phospholipids (CEP-EPs) are found to be significantly elevated in individuals with AMD compared to healthy controls. A study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported that CEP-EP levels in AMD plasma were 4.6 times higher than in normal plasma, suggesting a potential biomarker for AMD risk and progression .

Angiogenic Properties

CEP derivatives have been shown to induce angiogenesis, which is the formation of new blood vessels from existing ones. This process is critical in both normal physiological functions, such as wound healing, and pathological conditions like cancer and AMD. The angiogenic activity of CEP is mediated through the activation of Toll-like receptor 2 (TLR2), leading to the promotion of endothelial cell tube formation.

Table 1: Summary of Angiogenic Activity of CEP Derivatives

Study Method Findings
HUVEC Tube Formation AssaysCEP-EPs induced significant tube formation in human umbilical vein endothelial cells (HUVECs) compared to controls.
LC-MS/MS AnalysisQuantified elevated levels of CEP-EPs in AMD plasma, correlating with increased angiogenic activity.

The biological activity of CEP involves several mechanisms:

  • Activation of TLR2 : This receptor plays a crucial role in the innate immune response and has been implicated in the regulation of angiogenesis induced by CEP .
  • VEGF-independent Pathways : Unlike traditional angiogenic factors such as vascular endothelial growth factor (VEGF), CEP promotes angiogenesis through alternative pathways, which may be beneficial in contexts where VEGF signaling is impaired .

Age-Related Macular Degeneration (AMD)

In a cohort study examining patients with AMD, researchers found that higher levels of CEP-EPs correlated with disease severity. The study highlighted that these levels could serve as a reliable biomarker for monitoring disease progression and treatment efficacy .

Tumor Growth

Another investigation into tumor biology revealed that CEP derivatives not only promote angiogenesis but also enhance tumor growth through similar TLR2-mediated pathways. This suggests a dual role for CEP in both promoting healing and facilitating tumor progression .

Q & A

Q. What experimental design considerations are essential when investigating prognostic biomarkers like ACR in pediatric critical care studies?

Methodological Answer: Cross-sectional designs require careful participant selection, including standardized inclusion/exclusion criteria (e.g., exclusion of pre-existing renal conditions) to isolate biomarker effects . Sample size calculations should account for heterogeneity in pediatric populations, with studies like Saeed et al. (n=84) demonstrating median ACR values of 85 mg/g (IQR: 41.5–254 mg/g) . Robust protocols for urine sampling and lab assays (e.g., immunoturbidimetry for albumin) ensure reproducibility .

Q. How is the albumin-creatinine ratio (ACR) validated as a prognostic marker in clinical research?

Methodological Answer: Validation involves correlating ACR with clinical outcomes (e.g., mortality, organ dysfunction) using statistical tests like Mann-Whitney U for non-parametric data . Studies show ACR >109 mg/g predicts mortality with 87.5% sensitivity and 63.2% specificity, comparable to PRISM scores (AUC: 0.928 vs. 0.822) . Replication across cohorts (e.g., adult vs. pediatric ICU) and controlling for confounders (e.g., sepsis, acute kidney injury) strengthen validity .

Advanced Research Questions

Q. How can researchers reconcile conflicting findings on optimal ACR cutoff values across pediatric ICU cohorts?

Methodological Answer: Apply sensitivity analysis and ROC curve optimization to identify population-specific thresholds. For example, Anil et al. reported ACR cutoffs of 34.2 mg/g (sensitivity: 63.3%) vs. Tayeh et al.’s 110.5 mg/g (sensitivity: 100%) . Bayesian hierarchical models or meta-regression can account for cohort differences (e.g., disease severity, age) .

Q. What multivariate techniques optimize the integration of ACR with mortality scores in predictive models?

Methodological Answer: Use logistic regression with stepwise selection to adjust for covariates (e.g., age, comorbidities). Basu et al. demonstrated ACR’s independent predictive value (OR: 2.1, p<0.05) after adjusting for APACHE II scores . Machine learning frameworks (e.g., random forests) can model non-linear interactions between ACR and clinical variables .

Q. How should temporal variations in ACR be addressed in longitudinal ICU studies?

Methodological Answer: Serial ACR measurements (e.g., at admission and 24h) capture dynamic trends. Enadle et al. found 24h ACR better predicted ICU stay (r=0.71, p=0.003) than admission values . Mixed-effects models or time-dependent Cox regression account for repeated measures and treatment effects .

Q. What validation frameworks assess the generalizability of ACR-based models across clinical settings?

Methodological Answer: External validation in multi-center cohorts (e.g., using bootstrap resampling) evaluates model transportability. Gosling et al. highlighted ACR’s variability across ICUs, necessitating recalibration of cutoff values . Reporting standards like TRIPOD ensure transparency in predictive model development .

Data Contradiction & Analysis

Q. How do researchers address discrepancies in ACR’s prognostic performance between adult and pediatric populations?

Methodological Answer: Conduct stratified analyses to identify age-specific modifiers. For example, ACR >101 mg/g predicts mortality in adults (sensitivity: 69%) but requires lower thresholds in children . Meta-analyses (e.g., using I² statistics) quantify heterogeneity and guide protocol adjustments .

Q. What strategies mitigate multicollinearity between ACR and organ dysfunction scores?

Methodological Answer: Variance inflation factor (VIF) analysis detects collinearity. If VIF >5, prioritize clinically relevant variables or use dimensionality reduction (e.g., PCA). Studies show ACR correlates with MODS (p=0.004), but retains independent significance in multivariate models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.